Sinoacutine Sinoacutine Sinoacutine is a natural product found in Stephania yunnanensis, Stephania cephalantha, and other organisms with data available.
See also: Peumus boldus leaf (part of).
Brand Name: Vulcanchem
CAS No.: 4090-18-0
VCID: VC21337222
InChI: InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m0/s1
SMILES:
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol

Sinoacutine

CAS No.: 4090-18-0

Cat. No.: VC21337222

Molecular Formula: C19H21NO4

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Sinoacutine - 4090-18-0

CAS No. 4090-18-0
Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
IUPAC Name (1R,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one
Standard InChI InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m0/s1
Standard InChI Key GVTRUVGBZQJVTF-ORAYPTAESA-N
Isomeric SMILES CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC
Canonical SMILES CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC

Chemical Properties and Structure

Sinoacutine (C19H21NO4) is an isoquinoline alkaloid with a molecular weight of 327.4 g/mol. Its IUPAC name is 3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one . The compound features a complex tetracyclic structure with morphine-like skeletal characteristics, containing hydroxyl and methoxy functional groups.

Chemical and Physical Properties of Sinoacutine

The following table summarizes the key chemical and physical properties of sinoacutine:

PropertyValue
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
XLogP3-AA1.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Solubility in DMSO65 mg/mL (198.55 mM)
Plasma Protein Binding Rate79.16%

These properties indicate that sinoacutine possesses moderate lipophilicity (XLogP3-AA = 1.9), suggesting reasonable cell membrane permeability while maintaining sufficient water solubility for biological applications . The high plasma protein binding rate of 79.16% indicates that a significant portion of the compound binds to plasma proteins when introduced into the bloodstream .

Natural Sources and Occurrence

Sinoacutine is primarily isolated from traditional Chinese medicinal plants. It is most notably found in:

Plant Sources

Sinoacutine has been isolated from several plant species, including:

  • Stephania yunnanensis H. S. Lo - widely used in Southwest China as a traditional herbal medicine with antipyretic, analgesic, and anti-inflammatory properties .

  • Stephania epigaea Lo - the roots of this plant contain significant amounts of sinoacutine .

  • Corydalis solida - another reported source of this alkaloid .

  • Chinese traditional medicine "Ching-fengteng" - a medicinal preparation containing sinoacutine .

These plants have been utilized in traditional Chinese medicine for centuries, with their medicinal properties largely attributed to alkaloids like sinoacutine .

Pharmacological Properties

Sinoacutine exhibits diverse pharmacological activities that have been substantiated through various experimental studies.

Anti-inflammatory Effects

The anti-inflammatory properties of sinoacutine have been extensively studied using both in vitro and in vivo models. In a RAW264.7 macrophage cell model stimulated with lipopolysaccharide (LPS), sinoacutine demonstrated significant anti-inflammatory activity by modulating several key inflammatory mediators .

Effects on Inflammatory Mediators

Inflammatory MediatorEffect of Sinoacutine
Nitric Oxide (NO)Decreased
Tumor Necrosis Factor-α (TNF-α)Decreased
Interleukin-1β (IL-1β)Decreased
Prostaglandin E2 (PGE2)Decreased
Interleukin-6 (IL-6)Increased
Inducible Nitric Oxide Synthase (iNOS) expressionInhibited
Cyclooxygenase-2 (COX-2) protein levelsInhibited

These findings indicate that sinoacutine has a broad anti-inflammatory profile, affecting multiple inflammatory pathways simultaneously .

Acute Lung Injury (ALI) Amelioration

In an LPS-induced acute lung injury mouse model, sinoacutine demonstrated significant protective effects. The compound reduced the lung index and decreased levels of myeloperoxidase (MPO), nitric oxide, interleukin-6, and tumor necrosis factor-α in both lung tissues and bronchoalveolar lavage fluid . These results suggest potential therapeutic applications for sinoacutine in inflammatory respiratory conditions.

Additional Pharmacological Activities

Beyond its anti-inflammatory effects, sinoacutine has demonstrated several other pharmacological properties:

  • Analgesic effects - increases pain thresholds in hot plate tests and reduces acetic acid-induced writhing in mice .

  • Antitussive properties - elicits mild cough suppression .

  • Cytoprotective effects - protects against hydrogen peroxide-induced cell injury .

  • Anti-rheumatoid arthritis activity - reduces articular swelling in collagen-induced arthritis models .

The structural similarity between sinoacutine and sinomenine, a marketed medication in China used for osteoarthritis and rheumatoid arthritis, suggests potential overlapping therapeutic applications .

Mechanism of Action

The molecular mechanisms underlying sinoacutine's anti-inflammatory effects have been investigated in several studies, revealing its impact on key signaling pathways.

Effects on NF-κB Pathway

Sinoacutine inhibits the phosphorylation of p65 in the Nuclear Factor-kappa B (NF-κB) signaling pathway . The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory genes, and its inhibition contributes significantly to sinoacutine's anti-inflammatory effects.

Modulation of MAPK Signaling

The compound exhibits differential effects on Mitogen-Activated Protein Kinase (MAPK) pathway components:

  • Inhibits c-Jun NH2-terminal kinase (JNK) signaling pathway phosphorylation

  • Promotes phosphorylation of extracellular signal-regulated kinase (ERK)

  • Enhances p38 phosphorylation in the MAPK signaling pathway

This complex modulation of MAPK signaling represents a unique feature of sinoacutine compared to other anti-inflammatory agents and may explain its distinct profile of effects on inflammatory mediators.

Effects on Inflammatory Enzyme Expression

Quantitative PCR analysis has revealed that sinoacutine (at concentrations of 25 and 50 μg/ml) inhibits gene expression of inducible nitric oxide synthase (iNOS) . Western blot analysis further confirmed that sinoacutine significantly inhibits protein levels of both iNOS and cyclooxygenase-2 (COX-2), two critical enzymes in inflammatory processes .

Pharmacokinetics and Metabolism

Comprehensive pharmacokinetic studies have been conducted to understand sinoacutine's behavior in the body, primarily using rat models.

Absorption and Distribution

Sinoacutine exhibits a two-compartment pharmacokinetic model following intravenous administration in rats . The compound can be detected in multiple organs including the heart, liver, spleen, lung, kidney, and brain, with highest concentrations observed in the liver and kidney . This wide distribution profile suggests sinoacutine's potential to affect multiple organ systems.

Plasma Protein Binding and Excretion

Sinoacutine demonstrates a high plasma protein binding rate of 79.16%, indicating that a significant portion of the compound in circulation is bound to plasma proteins . Excretion studies have shown that sinoacutine is eliminated at a relatively low rate through feces and urine, with an average excretion rate of only 9.96% . This low excretion rate suggests potential for drug accumulation with repeated dosing.

Gender Differences

Chemical Synthesis

Synthetic routes to sinoacutine have been established, providing alternative means of obtaining this compound beyond natural extraction. A total synthesis of both racemic salutaridine and sinoacutine (described as (-)-salutaridine) has been reported, representing a novel route to the morphine skeleton . This synthetic approach involved a biomimetic C6′C4 coupling essential for formation of the morphine skeleton, accomplished using a precursor containing a tetrahydrogenated, substituted benzyl residue .

Current Research and Future Prospects

The growing body of research on sinoacutine suggests several promising directions for future investigation:

Therapeutic Applications

The demonstrated anti-inflammatory, analgesic, and protective effects of sinoacutine make it a candidate for development in several therapeutic areas:

  • Inflammatory respiratory disorders - particularly acute lung injury and potentially chronic inflammatory lung conditions

  • Rheumatoid arthritis and osteoarthritis - following the precedent of the structurally similar compound sinomenine

  • Pain management - leveraging its analgesic properties

  • Neuroprotection - based on its ability to reach the brain and its protective effects against oxidative stress

Drug Development Considerations

Several factors should be considered in the potential development of sinoacutine as a therapeutic agent:

  • The observed gender differences in pharmacokinetics suggest the need for sex-specific dosing strategies

  • The high plasma protein binding rate could impact drug-drug interactions

  • The low excretion rate raises questions about potential accumulation with chronic dosing

  • Structure-activity relationship studies could potentially identify more potent or selective derivatives

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator